2-chloro-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}benzamide
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Overview
Description
4-({[(2-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of benzene, thiazole, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorobenzoyl chloride with thiourea to form 2-chlorobenzoylthiourea. This intermediate is then reacted with 1,3-thiazole-2-amine and benzenesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-({[(2-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzoyl and thiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
4-({[(2-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-({[(2-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved may include inhibition of signal transduction or disruption of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- **2-({[(2-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4-METHYL-1,3-THIAZOL-5-YL]-3-OXO-1-PROPENYL}PHENYL)ACETAMIDE
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
4-({[(2-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(1,3-THIAZOL-2-YL)-1-BENZENESULFONAMIDE is unique due to its combination of benzene, thiazole, and sulfonamide groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of biological targets and participate in diverse chemical reactions .
Properties
Molecular Formula |
C17H13ClN4O3S3 |
---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
2-chloro-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C17H13ClN4O3S3/c18-14-4-2-1-3-13(14)15(23)21-16(26)20-11-5-7-12(8-6-11)28(24,25)22-17-19-9-10-27-17/h1-10H,(H,19,22)(H2,20,21,23,26) |
InChI Key |
UOMMHFUOWCCQNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Cl |
Origin of Product |
United States |
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